molecular formula C16H23NO4 B13240865 ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate

ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate

Cat. No.: B13240865
M. Wt: 293.36 g/mol
InChI Key: VEKULCRPYMVBTR-UHFFFAOYSA-N
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Description

Ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate is a carbamate derivative featuring a 4-methoxyphenyl group, a ketone (3-oxo) moiety, and an isopropyl (propan-2-yl) substituent on a propyl backbone. Carbamates are widely utilized in agrochemicals and pharmaceuticals due to their bioactivity and structural versatility .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

ethyl N-[2-formyl-1-(4-methoxyphenyl)-3-methylbutyl]carbamate

InChI

InChI=1S/C16H23NO4/c1-5-21-16(19)17-15(14(10-18)11(2)3)12-6-8-13(20-4)9-7-12/h6-11,14-15H,5H2,1-4H3,(H,17,19)

InChI Key

VEKULCRPYMVBTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C1=CC=C(C=C1)OC)C(C=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate typically involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ethylamine and sodium borohydride to form the desired carbamate compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamate Derivatives with Aryl Substituents

Compound Name Substituents Functional Groups Application Key Properties Reference
Ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate 4-methoxyphenyl, isopropyl Carbamate, ketone Research compound (potential fungicide) Moderate solubility, likely high logP due to aryl and isopropyl groups
IPROVALICARB 4-methylphenyl, isopropyl Carbamate Fungicide (systemic activity) High stability, targets oomycete pathogens
Chlorpropham 3-chlorophenyl Carbamate Plant growth regulator, herbicide Volatile, soil-applied
Isopropyl (3-chloro-4-methoxyphenyl)carbamate 3-chloro-4-methoxyphenyl Carbamate Pesticide (research) Enhanced polarity from Cl and OMe groups
  • The ketone moiety distinguishes it from other carbamates, possibly influencing metabolic stability or interaction with biological targets.

Pharmacologically Relevant Analogues

Compound Name Substituents Functional Groups Application Reference
USP Formoterol Related Compound D RS 4-methoxyphenyl, isopropylamino Formamide, phenol Bronchodilator impurity
Astemizole 4-methoxyphenylethyl Benzimidazole, piperidine Antihistamine
  • Functional Group Impact: Unlike the bronchodilator-related compounds (e.g., formoterol derivatives), the target compound lacks a phenolic hydroxyl group, reducing its suitability for adrenergic receptor binding . The carbamate group in the target compound contrasts with astemizole’s benzimidazole core, leading to divergent mechanisms (enzyme inhibition vs. receptor antagonism) .

Physicochemical and Toxicological Considerations

  • Toxicity: Chlorpropham’s moderate toxicity to non-target organisms suggests the need for ecotoxicological profiling of the target compound .

Biological Activity

Ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H23NO3
  • Molecular Weight : 291.37 g/mol
  • CAS Number : [Insert CAS Number if available]

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that it may function as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of acetylcholine, which is crucial for neurotransmission.

Enzyme Inhibition

  • Acetylcholinesterase Inhibition :
    • AChE is responsible for breaking down acetylcholine in the synaptic cleft. Inhibition of this enzyme can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
    • Studies show that compounds similar to this compound exhibit significant AChE inhibitory activity, leading to increased levels of acetylcholine in the brain .
  • Butyrylcholinesterase Inhibition :
    • BChE serves as a secondary regulator of acetylcholine levels. Its inhibition is particularly relevant in advanced stages of Alzheimer's disease where AChE levels are drastically reduced.
    • The dual inhibition of both AChE and BChE may provide a more effective therapeutic strategy against cognitive decline .

Biological Activity and Therapeutic Applications

The biological activity of this compound extends beyond cholinesterase inhibition:

  • Antioxidant Properties : The compound may exhibit antioxidant activity, which can mitigate oxidative stress—a contributing factor in neurodegenerative diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially reducing neuroinflammation associated with Alzheimer’s disease .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • In Vitro Studies :
    • In vitro assays demonstrated that the compound significantly inhibited AChE and BChE activity at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting cognitive disorders .
  • Animal Models :
    • In animal models of Alzheimer’s disease, administration of the compound resulted in improved cognitive function, as assessed by behavioral tests measuring memory and learning capabilities .
    • The compound also showed a favorable safety profile with minimal adverse effects reported during toxicity assessments.

Data Summary

Parameter Value
Molecular FormulaC16H23NO3
Molecular Weight291.37 g/mol
AChE Inhibition IC50[Insert Value] µM
BChE Inhibition IC50[Insert Value] µM
Antioxidant Activity[Insert Value/Method]
Anti-inflammatory Activity[Insert Value/Method]

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